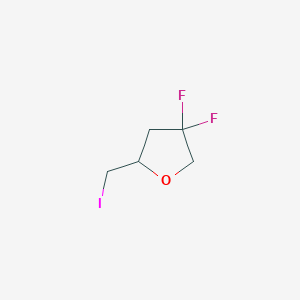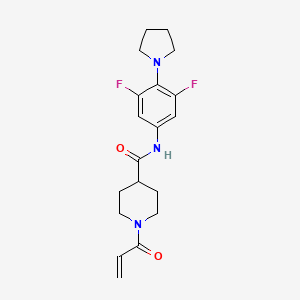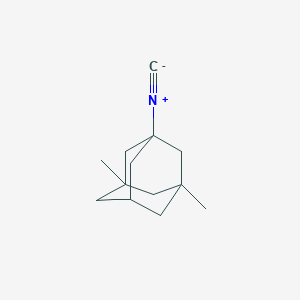
1-Isocyano-3,5-dimethyladamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 35 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 4 six-membered rings, 3 eight-membered rings, and 1 positively charged N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Safety and Hazards
作用機序
Target of Action
The primary target of 1-Isocyano-3,5-dimethyladamantane is the human soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators . This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolism of endogenous chemical mediators, leading to a decrease in the production of diols from epoxides . This can have downstream effects on various biochemical pathways, including those involved in inflammation and pain sensation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of sEH enzyme activity . This can lead to changes in the levels of various endogenous chemical mediators, potentially resulting in anti-inflammatory and analgesic effects .
生化学分析
Biochemical Properties
1-Isocyano-3,5-dimethyladamantane plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . The inhibition of sEH by this compound can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and vasodilatory properties. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of sEH by this compound can alter the signaling pathways mediated by epoxides, leading to changes in gene expression and metabolic processes . These effects can result in altered cellular functions, such as reduced inflammation and improved vascular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. By binding to the active site of sEH, this compound inhibits the enzyme’s activity, preventing the conversion of epoxides to diols . This inhibition can lead to changes in the levels of various metabolites and the activation or suppression of specific signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of sEH and associated biological effects, such as reduced inflammation and improved vascular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as liver toxicity and altered metabolic function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of epoxides. By inhibiting sEH, the compound prevents the conversion of epoxides to diols, leading to increased levels of epoxides . These epoxides can interact with various enzymes and cofactors, influencing metabolic flux and the levels of other metabolites. The modulation of these pathways by this compound can result in various biological effects, including anti-inflammatory and vasodilatory properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to these compartments by targeting signals or post-translational modifications . Its subcellular localization can influence its activity and interactions with other biomolecules, such as enzymes and regulatory proteins.
特性
IUPAC Name |
1-isocyano-3,5-dimethyladamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
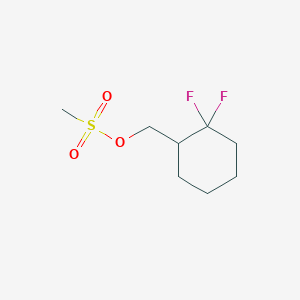
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2616005.png)
![3-((naphthalen-1-ylmethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2616006.png)
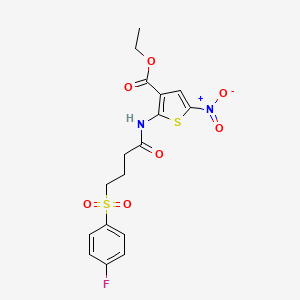
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)
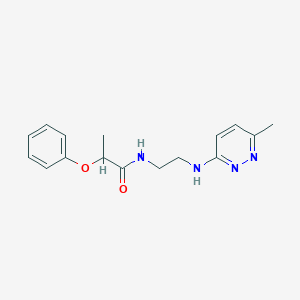
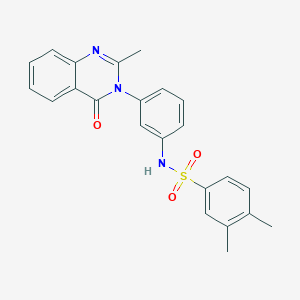

![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)
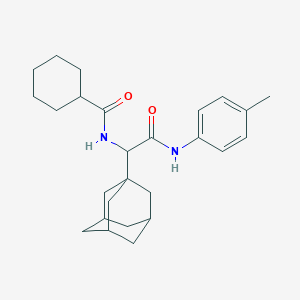
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
